1-Acetylisatin
Overview
Description
1-Acetylisatin, also known as 1-acetyl-1H-indole-2,3-dione, is a derivative of isatin. It is a versatile compound with significant importance in organic synthesis and medicinal chemistry. The compound has a molecular formula of C10H7NO3 and a molecular weight of 189.17 g/mol .
Mechanism of Action
Target of Action
The primary target of 1-Acetylisatin is the five-membered ring structure of isatin . This compound exhibits high reactivity, making it useful in the synthesis of various nitrogen-containing heterocyclic structures .
Mode of Action
This compound interacts with its target through a process known as ring opening . This interaction is facilitated by the action of primary and secondary amines . The reaction is carried out in CH2Cl2, and depending on the solubility of the acylisatin precursor, it proceeds either at room temperature or at the boiling point of the solvent .
Biochemical Pathways
The opening of the 1-acylisatin ring can lead to the formation of 2-(2-acylamidophenyl)-2-oxoacetamides, quinoxalin-2-ones, or dihydropyrazin-2-one derivatives . These compounds are involved in various biochemical pathways, contributing to the synthesis of nitrogen-containing heterocyclic structures .
Pharmacokinetics
The solubility of the acylisatin precursor in ch2cl2 suggests that the compound’s bioavailability may be influenced by the solvent used .
Result of Action
The result of this compound’s action is the formation of various derivatives, including 2-(2-acylamidophenyl)-2-oxoacetamides, quinoxalin-2-ones, and dihydropyrazin-2-one derivatives . Some of these compounds have been used in the synthesis of the alkaloid mersicarpine and guanidines exhibiting pronounced antibacterial properties .
Action Environment
The action of this compound is influenced by environmental factors such as the reaction conditions and the structure of the acyl substituent . For instance, the reaction of the opening of 1-acylisatins by the action of primary amines is most studied and is carried out in CH2Cl2 . The reaction’s progress depends on the solubility of the acylisatin precursor and can proceed either at room temperature or at the boiling point of the solvent .
Biochemical Analysis
Biochemical Properties
1-Acetylisatin plays a significant role in biochemical reactions, particularly as a metabolite in the tryptophan pathway. It is known to selectively inhibit carboxylesterases, which are enzymes involved in the hydrolysis of ester bonds . This inhibition can affect the metabolism of various ester-containing compounds, potentially altering their pharmacokinetics and dynamics. Additionally, this compound interacts with other biomolecules, including proteins and enzymes, through its reactive carbonyl groups, which can form covalent bonds with nucleophilic sites on these biomolecules .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain transcription factors, thereby modulating gene expression . In terms of cellular metabolism, this compound can alter the metabolic flux by inhibiting specific enzymes, leading to changes in the levels of metabolites . These effects can vary depending on the cell type and the specific cellular context.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects primarily through the inhibition of enzymes such as carboxylesterases . This inhibition occurs via the formation of covalent bonds between the carbonyl groups of this compound and the active sites of the enzymes . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in enzyme activity and gene expression . These temporal effects are important considerations for experimental design and interpretation.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can modulate enzyme activity and gene expression without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of tryptophan . It interacts with enzymes such as carboxylesterases, which play a role in the hydrolysis of ester bonds in various metabolites . The inhibition of these enzymes by this compound can lead to changes in metabolic flux and the levels of specific metabolites . Additionally, this compound can affect the activity of other enzymes involved in the tryptophan pathway, further influencing metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of this compound in specific cellular compartments . The transport and distribution of this compound are important factors that influence its bioavailability and efficacy in biochemical and therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . It has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . The localization of this compound can affect its activity and function, as it may interact with different biomolecules in distinct subcellular environments . Post-translational modifications and targeting signals can also play a role in directing this compound to specific organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetylisatin can be synthesized through the acetylation of isatin. One common method involves the reaction of isatin with acetic anhydride. The reaction is typically carried out in a reflux setup for several hours, followed by cooling and crystallization to obtain the product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Acetylisatin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxindole derivatives.
Reduction: Reduction reactions can convert it into hydroxyindole derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the carbonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as amines and alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Hydroxyindole derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
1-Acetylisatin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: It serves as a tool for studying enzyme inhibition, particularly carboxylesterases.
Medicine: It has potential therapeutic applications due to its ability to inhibit certain enzymes and its role in drug metabolism.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Isatin: The parent compound of 1-acetylisatin, known for its wide range of biological activities.
N-acetylisatin: Another derivative with similar properties but different reactivity due to the presence of an acetyl group at the nitrogen atom.
1-methylisatin: A methylated derivative with distinct chemical and biological properties
Uniqueness: this compound is unique due to its specific inhibition of carboxylesterases and its versatility in chemical synthesis. Its acetyl group provides distinct reactivity compared to other isatin derivatives, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-acetylindole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c1-6(12)11-8-5-3-2-4-7(8)9(13)10(11)14/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGDEHBASRKTDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205987 | |
Record name | 1-Acetylisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50205987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
574-17-4 | |
Record name | Acetylisatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=574-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Acetylisatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetylisatin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2761 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Acetylisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50205987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-acetyl-1H-indole-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.518 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-ACETYLISATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5O1T1H718 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of reactivity exhibited by 1-acetylisatin upon photoexcitation?
A1: this compound predominantly undergoes photochemical reactions through its triplet nπ* excited state. This excited state exhibits reactivity towards a variety of substrates including alkenes, alkynes, enol ethers, and oxazoles. [, , , , , ]
Q2: What types of reactions are observed in photoinduced reactions of this compound with alkenes?
A2: this compound participates in [2+2] cycloaddition reactions with alkenes, also known as the Paterno-Büchi reaction, to form spirooxetanes. The regioselectivity and diastereoselectivity of these reactions depend on the electronic nature of the alkene and the reaction mechanism involved. []
Q3: What unique reactivity is observed in photoreactions of this compound with oxazoles?
A4: In addition to [2+2] cycloadditions, this compound exhibits [4+4] cycloaddition reactivity with certain oxazoles. These reactions occur with high regioselectivity and diastereoselectivity, forming unique heterocyclic structures. The presence and position of substituents on the oxazole ring significantly influence the reaction pathway and product distribution. [, ]
Q4: Are there examples of tandem reactions initiated by photoexcitation of this compound?
A5: Yes, irradiation of this compound with phenylacetylenes can result in the formation of dispiro[3H-indole-3,2'-furan-3',3''-(3H)-indole]-2,5',2''(2H,5'H,2''H)triones. These products arise from a sequence of reactions initiated by a [2+2] cycloaddition, followed by oxetane ring opening, hydrogen atom abstraction, radical recombination, and finally an intramolecular radical cyclization. []
Q5: Does this compound engage in photoinduced reactions with molecules other than alkenes, alkynes, and oxazoles?
A6: Yes, this compound undergoes photoinduced hydrogen atom abstraction reactions with aldehydes. This process generates triplet (isatin ketyl-aldehyde acyl) radical pairs, leading to various radical coupling products. []
Q6: How does the structure of the aldehyde affect the product distribution in photoreactions with this compound?
A7: The electronic nature of the aldehyde influences the reactivity of the acyl radical formed after hydrogen atom abstraction. Electron-donating substituents on the aromatic ring of the aldehyde decrease the electrophilicity of the corresponding acyl radical, slowing down the formation of certain addition products and favoring alternative reaction pathways. []
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